Methyl 7-cyano-1H-indole-2-carboxylate
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Overview
Description
Methyl 7-cyano-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H8N2O2. It belongs to the class of indole derivatives, which are known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and synthetic drugs, making them crucial in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-cyano-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, the starting materials include 7-cyanoindole and methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-cyano-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid like iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Methyl 7-cyano-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 7-cyano-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. For instance, it can inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The cyano group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1H-indole-7-carboxylate
- Methyl 3-cyano-1H-indole-7-carboxylate
- Methyl 4-fluoro-1H-indole-7-carboxylate
Uniqueness
Methyl 7-cyano-1H-indole-2-carboxylate is unique due to the presence of both the cyano and carboxylate groups on the indole ring. This combination allows for diverse chemical reactivity and potential biological activities. The cyano group enhances the compound’s ability to participate in various chemical reactions, while the carboxylate group increases its solubility and potential for forming hydrogen bonds .
Biological Activity
Methyl 7-cyano-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical interactions, and potential therapeutic applications.
Overview of Biological Activities
This compound exhibits a broad spectrum of biological activities:
- Anticancer : Induces apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins.
- Antiviral : Shows potential antiviral properties against various viral infections.
- Anti-inflammatory : Modulates inflammatory pathways, potentially useful in treating inflammatory diseases.
- Antimicrobial : Demonstrates activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Target of Action
This compound interacts with multiple biological targets, influencing various signaling pathways.
Mode of Action
The compound's mechanism involves several key processes:
- Enzyme Modulation : The compound interacts with enzymes such as cytochrome P450, influencing the metabolism of xenobiotics and endogenous compounds.
- Cellular Effects : It affects cellular processes by altering the structure and function of biomolecules like DNA and proteins.
Case Studies
- Anticancer Activity : A study demonstrated that this compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. The compound was shown to inhibit anti-apoptotic proteins, leading to increased cell death in malignant cells.
- Antiviral Properties : Research indicated that this compound exhibited inhibitory effects against HIV replication in vitro. The mechanism was attributed to the interference with viral entry and replication processes.
- Anti-inflammatory Effects : In animal models, this compound reduced markers of inflammation, suggesting its potential utility in treating inflammatory disorders.
Pharmacokinetics
The compound has shown high gastrointestinal absorption, indicating effective oral bioavailability.
Cellular Interactions
This compound has been observed to interact with various cellular components:
- DNA Binding : The compound can bind to DNA, potentially leading to alterations in gene expression.
- Protein Interactions : It modulates protein functions by binding to specific sites, influencing enzymatic activities.
Comparative Analysis
Compound | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Anticancer, Antiviral, Anti-inflammatory | Enzyme modulation, DNA/protein interaction |
Methyl 3-cyano-1H-indole-7-carboxylate | Anticancer, Antiviral | Induces apoptosis, inhibits viral replication |
Methyl 1H-indole-3-carboxylate | Antimicrobial, Antioxidant | Enzyme inhibition |
Properties
Molecular Formula |
C11H8N2O2 |
---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
methyl 7-cyano-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H8N2O2/c1-15-11(14)9-5-7-3-2-4-8(6-12)10(7)13-9/h2-5,13H,1H3 |
InChI Key |
NNVOWPQMYKYCGM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C(=CC=C2)C#N |
Origin of Product |
United States |
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